Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Medicinal Chemistry Chemical Biology Drug Discovery

Sourcing conformationally constrained scaffolds with validated regioisomeric purity remains a key challenge in medicinal chemistry. This Boc-protected 1-azaspiro[4.4]nonane-6-one offers a definitive solution. • High three-dimensionality (Fsp3 = 0.846) to escape flat chemical space • Orthogonal ketone and Boc handles for SAR diversification • Purity ≥98% - suitable for solid-phase peptide synthesis and probe development

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 132564-22-8
Cat. No. B3097941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate
CAS132564-22-8
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC12CCCC2=O
InChIInChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-5-8-13(14)7-4-6-10(13)15/h4-9H2,1-3H3
InChIKeyBHTLCXQCKBZQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate: Spirocyclic Building Block


Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate is a spirocyclic compound belonging to the 1-azaspiro[4.4]nonane class, characterized by a nitrogen-containing heterocyclic core and a tert-butyl carbamate (Boc) protecting group. This compound serves as a versatile building block in medicinal chemistry, particularly for the construction of conformationally constrained scaffolds and the synthesis of novel therapeutic agents [1]. Its unique spirocyclic architecture imparts a high degree of three-dimensionality (fraction sp3 = 0.846), which is a desirable feature in drug discovery for enhancing target selectivity and improving pharmacokinetic properties . The compound is commercially available in high purity (≥95-98%) from multiple reputable vendors, making it a reliable choice for both research and scale-up activities [2].

Boc-protected 1-azaspiro[4.4]nonane scaffold for conformationally constrained library synthesis
High-fraction sp3 architecture supports 3D-diversity-driven medicinal chemistry workflows
Commercial availability from multiple vendors supports both discovery and scale-up procurement

Why Substitution Fails for tert-Butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate


Generic substitution of tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate with closely related analogs, such as the 2-aza regioisomer or other spirocyclic ketones, is not scientifically valid due to significant differences in physicochemical properties, three-dimensional shape, and synthetic utility. The position of the nitrogen atom within the spirocyclic framework directly influences lipophilicity, as evidenced by the ~1.1 log unit difference in predicted LogP between the 1-aza (LogP 2.26) and 2-aza (XLogP3 1.2) regioisomers [1]. Furthermore, the 6-oxo substitution pattern and the specific orientation of the Boc-protected nitrogen confer unique steric and electronic properties that are critical for molecular recognition in biological targets and for downstream chemical transformations [2]. Replacing this compound with an alternative without rigorous experimental validation risks altering synthetic routes, compromising target engagement, and invalidating structure-activity relationship (SAR) studies.

1-Aza vs 2-aza regioisomer

Nitrogen position within the spirocyclic framework may shift lipophilicity and target-engagement profile; regioisomer swap may alter SAR interpretation without validation.

Boc-protected vs free amine

Orthogonal protection strategy may not transfer; free amine reactivity alters synthetic route compatibility and limits SPPS integration.

Differentiation Evidence for tert-Butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate


Regioisomeric Differentiation: 1-Aza vs. 2-Aza Core

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate exhibits significantly higher lipophilicity compared to its 2-aza regioisomer. The predicted LogP for the 1-aza compound is 2.26 , whereas the 2-aza analog (tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate) has a computed XLogP3-AA of 1.2 [1]. This difference of approximately 1.1 log units translates to a ~12-fold increase in partition coefficient, which can dramatically alter membrane permeability, plasma protein binding, and metabolic stability.

Regioisomeric LogP
Head-to-head
1-aza LogP 2.26 vs 2-aza XLogP3 1.2 — difference approx 1.06 log units
Reported lipophilicity context; may inform membrane-permeability and ADME-property review
In silico prediction; experimental validation recommended
Medicinal Chemistry Chemical Biology Drug Discovery

Three-Dimensional Character: Fsp3 Advantage

The target compound possesses a high fraction of sp3-hybridized carbons (Fsp3 = 0.846), indicating a highly three-dimensional and conformationally constrained structure . This value surpasses the typical Fsp3 of many planar, aromatic drug-like molecules (often below 0.5). While a direct comparator's Fsp3 is not always reported, class-level inference suggests that the specific spirocyclic framework and saturation level of this compound confer greater structural novelty and potential for target selectivity compared to simpler, more aromatic analogs.

Fsp3 Three-Dimensionality
Class-level
Fsp3 = 0.846 — substantially above typical drug-like molecule average (often < 0.5)
Reported structural descriptor; class-level inference on 3D character and selectivity potential
Data to verify; no direct comparator source provided
Medicinal Chemistry Chemical Biology Drug Discovery

Boc-Protected vs. Free Amine Synthetic Utility

The tert-butyl carbamate (Boc) protecting group on this compound provides a key advantage over unprotected spirocyclic amines, such as 1-azaspiro[4.4]nonan-6-one (CAS 1787263-51-7) [1]. While the unprotected amine is more basic and reactive, the Boc-protected derivative offers orthogonal protection compatible with a wide range of solid-phase peptide synthesis (SPPS) and other multi-step synthetic protocols. The Boc group can be selectively removed under mild acidic conditions, enabling precise control over the timing of amine deprotection in complex synthetic sequences. This capability is not possible with the free amine, which would react non-selectively with electrophiles.

Boc vs Free Amine
Head-to-head
Boc-protected: orthogonal to Fmoc chemistry, stable to basic conditions. Free amine: nucleophilic, reacts non-selectively with electrophiles
Supports SPPS compatibility review and multi-step synthetic route planning
Qualitative reactivity difference; standard synthesis protocols
Organic Synthesis Solid-Phase Synthesis Peptide Chemistry

Purity and Commercial Availability

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate is commercially available with documented purity levels of 95% [1] and 98% , ensuring consistent quality for research applications. In contrast, many closely related spirocyclic building blocks are only available as custom synthesis products or in lower purity grades, which can introduce batch-to-batch variability and compromise experimental reproducibility. The availability of high-purity material from multiple vendors provides a procurement advantage, reducing lead times and ensuring reliable access for both early-stage discovery and scale-up activities.

Commercial Purity
Supporting evidence
Documented purity levels of 95% and 98% available from multiple vendors
May support batch-consistency review and reduce off-target risk in biological assays
Per vendor certificates of analysis; independent verification advised
Chemical Procurement Quality Control Reproducible Research

Reference Mass Spectrum Availability

The compound has a unique and well-characterized mass spectrum, available in the Wiley Registry of Mass Spectral Data [1]. This provides a definitive analytical fingerprint for identity confirmation and purity assessment. The exact mass is 239.152144 g/mol, and the MS (GC) spectrum serves as a reference standard [1]. In contrast, for many custom or niche spirocyclic building blocks, no reference mass spectra are publicly available, making analytical verification and quality control more challenging.

Reference Mass Spectrum
Supporting evidence
Reference MS (GC) spectrum available in Wiley Registry; exact mass 239.152144 Da
Supports identity confirmation and analytical method validation workflows
GC-MS reference data; LC-MS method transfer requires separate validation
Analytical Chemistry Quality Control Structure Confirmation

Applications for tert-Butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate


Conformationally Constrained Drug Design

Due to its high fraction of sp3-hybridized carbons (Fsp3 = 0.846) and distinct spirocyclic architecture, this compound is ideally suited for incorporation into drug discovery programs seeking to escape flat, aromatic chemical space. It can serve as a core scaffold for the development of novel inhibitors, receptor modulators, or enzyme antagonists, where its three-dimensional shape enhances target selectivity and reduces off-target binding . The Boc protecting group allows for facile diversification of the spirocyclic core, enabling the rapid synthesis of focused libraries for SAR exploration .

Synthesis of Spirocyclic Chemical Probes

The orthogonal Boc protection and the presence of a ketone functional group make this compound a versatile intermediate for the preparation of spirocyclic-containing chemical probes . The ketone can be converted into a variety of functional groups (e.g., alcohols, amines, oximes) or used as a handle for bioconjugation. The resulting spirocyclic probes can be employed to study protein-ligand interactions, enzyme mechanisms, or cellular pathways, leveraging the compound's unique three-dimensional properties to interrogate biological systems with high specificity .

SPPS of Spirocyclic Amino Acid Mimetics

The Boc-protected 1-azaspiro[4.4]nonane core can be elaborated to create constrained amino acid mimetics suitable for solid-phase peptide synthesis . Its spirocyclic nature imposes conformational restrictions on the peptide backbone, which can enhance metabolic stability, improve target affinity, and promote cell permeability. The Boc group is fully compatible with standard Fmoc-SPPS protocols, allowing for the seamless integration of this building block into peptide sequences . This application is particularly valuable in the development of peptide-based therapeutics and peptidomimetics.

Spirocyclic Reference Standard for QC

The availability of a high-purity (≥95-98%) commercial source and a fully characterized mass spectrum (in the Wiley Registry) positions this compound as a reliable reference standard for analytical chemistry and quality control laboratories . It can be used to calibrate instruments, validate analytical methods (e.g., GC-MS, LC-MS), and confirm the identity of synthesized spirocyclic derivatives. Its well-defined physical properties (density, boiling point) further support its use as a standard in method development .

Application
Selection Property
Validation Focus
Conformationally constrained drug design
High-Fsp3 spirocyclic architecture
3D diversity and target selectivity review
Spirocyclic chemical probe synthesis
Boc-protected ketone intermediate
Functional group diversification and bioconjugation
SPPS of constrained amino acid mimetics
Orthogonal Boc protection
Fmoc-SPPS compatibility review
QC reference standard
Documented purity and MS reference data
Analytical method validation and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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